(5-Bromo-2,3,4-trifluorophenyl)methanol
Description
(5-Bromo-2,3,4-trifluorophenyl)methanol is a fluorinated aromatic compound featuring a bromine atom at position 5 and fluorine atoms at positions 2, 3, and 4 on the benzene ring, with a hydroxymethyl (-CH2OH) group attached. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(5-bromo-2,3,4-trifluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLCVWLYPTWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3,4-trifluorophenyl)methanol typically involves the bromination and fluorination of benzene derivatives followed by the introduction of a methanol group. One common method involves the reaction of 2,3,4-trifluorobenzene with bromine in the presence of a catalyst to form 5-bromo-2,3,4-trifluorobenzene. This intermediate is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3,4-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products Formed
Oxidation: 5-Bromo-2,3,4-trifluorobenzaldehyde or 5-Bromo-2,3,4-trifluorobenzoic acid.
Reduction: 2,3,4-Trifluorophenylmethanol.
Substitution: 5-Amino-2,3,4-trifluorophenylmethanol or 5-Thio-2,3,4-trifluorophenylmethanol.
Scientific Research Applications
(5-Bromo-2,3,4-trifluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3,4-trifluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position and type of substituents significantly influence reactivity and physicochemical properties. Key comparisons include:
(a) Positional Isomers :
- (3-Bromo-2,5-difluorophenyl)methanol (CAS 1159186-56-7, C7H5BrF2O, MW 223.02 ): Bromine at position 3 and fluorine at 2 and 5. Reduced fluorine count compared to the target compound, leading to lower electronegativity and altered reactivity in cross-couplings.
- (5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS 1823949-60-5, C9H10BrFO2, MW 261.08 ): Ethoxy (-OCH2CH3) at position 2 instead of fluorine.
(b) Fluorine Content :
Functional Group Variations
(a) Methanol vs. Ketone :
- 1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone (CAS 2089800-29-1, C9H3BrF6O, MW 315.02 ): Replaces the hydroxymethyl group with a trifluoroethanone (-COCF3). The ketone group increases electrophilicity, facilitating nucleophilic additions, whereas the methanol group enables hydrogen bonding, enhancing solubility in polar solvents.
(b) Hydroxy vs. Trifluoromethyl :
- 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6, similarity score 0.92 ): A phenol derivative with a trifluoromethyl (-CF3) group instead of methanol. The -CF3 group is strongly electron-withdrawing, making the compound more acidic than the target methanol derivative.
Table 1: Comparative Data for Key Compounds
Reactivity in Cross-Coupling Reactions
- Nickel- or palladium-catalyzed reactions (e.g., cross-couplings) are influenced by substituent positions. For example, the target compound’s 5-bromo substituent may favor regioselective coupling compared to 3-bromo isomers .
- Ethoxy-substituted analogs (e.g., CAS 1823949-60-5) may require harsher conditions due to steric hindrance .
Biological Activity
(5-Bromo-2,3,4-trifluorophenyl)methanol is a phenolic compound characterized by the presence of bromine and trifluoromethyl substituents on the phenyl ring. This unique structure is believed to influence its biological activity, making it a subject of interest in pharmaceutical research. The biological properties of compounds with similar structures often include antimicrobial, anti-inflammatory, and anticancer activities due to their interactions with various biological targets.
The molecular formula for this compound is C7H4BrF3O, with a molecular weight of 255.03 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited but promising. Similar compounds have shown various pharmacological effects:
- Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : The presence of halogens can modulate inflammatory pathways, potentially leading to reduced inflammation in various models.
- Anticancer Potential : Some studies suggest that phenolic compounds can inhibit cancer cell proliferation by interfering with signaling pathways or inducing apoptosis.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The bromine and fluorine atoms may enhance binding affinity and specificity towards biological targets. For instance, similar compounds have been shown to act as inhibitors for enzymes involved in cancer progression or inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anticancer Activity
In a study exploring the anticancer potential of fluorinated phenolic compounds, this compound was evaluated against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against SCC-9 cells, suggesting its potential as a therapeutic agent in oncology .
Case Study: Antimicrobial Properties
A comparative analysis of several brominated phenolic compounds highlighted that this compound demonstrated superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. This effect was attributed to the structural attributes imparted by the trifluoromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
